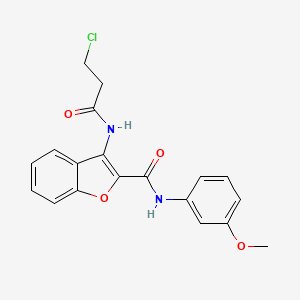
3-(3-chloropropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chloropropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide, also known as CPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. CPB belongs to the class of benzofuran-2-carboxamides and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 3-(3-chloropropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide involves the reaction of 3-(3-chloropropanamido)benzofuran-2-carboxylic acid with 3-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a solution of N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydrochloric acid to yield the final product.
Starting Materials
3-(3-chloropropanamido)benzofuran-2-carboxylic acid, 3-methoxyaniline, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), N,N-dimethylformamide dimethyl acetal (DMF-DMA), Hydrochloric acid
Reaction
Step 1: Dissolve 3-(3-chloropropanamido)benzofuran-2-carboxylic acid (1.0 equiv), 3-methoxyaniline (1.2 equiv), DCC (1.2 equiv), and DMAP (0.1 equiv) in dry dichloromethane., Step 2: Stir the reaction mixture at room temperature for 24 hours., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct., Step 4: Concentrate the filtrate under reduced pressure to obtain the crude intermediate., Step 5: Dissolve the crude intermediate in a solution of DMF-DMA (1.5 equiv) and hydrochloric acid (1.5 equiv) in dichloromethane., Step 6: Stir the reaction mixture at room temperature for 2 hours., Step 7: Pour the reaction mixture into water and extract with dichloromethane., Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product.
Mécanisme D'action
3-(3-chloropropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide inhibits PARP by binding to its catalytic domain, preventing the enzyme from repairing DNA damage. This leads to the accumulation of DNA damage, which ultimately leads to cell death. 3-(3-chloropropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide has been shown to be more potent than other PARP inhibitors, making it a promising candidate for the treatment of cancer.
Effets Biochimiques Et Physiologiques
3-(3-chloropropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. 3-(3-chloropropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-chloropropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of PARP, making it a valuable tool for studying the role of PARP in various biological processes. 3-(3-chloropropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide has also been shown to have low toxicity, making it suitable for use in animal studies. However, 3-(3-chloropropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide has some limitations, including its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 3-(3-chloropropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide. One area of research is the development of more potent and selective PARP inhibitors based on the structure of 3-(3-chloropropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide. Another area of research is the investigation of 3-(3-chloropropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide's potential applications in the treatment of neurodegenerative diseases. Finally, the use of 3-(3-chloropropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide in combination with other drugs for the treatment of cancer is an area of active research.
Applications De Recherche Scientifique
3-(3-chloropropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. Its ability to inhibit PARP makes it a promising candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. 3-(3-chloropropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide has also been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for the treatment of chronic inflammatory diseases.
Propriétés
IUPAC Name |
3-(3-chloropropanoylamino)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-25-13-6-4-5-12(11-13)21-19(24)18-17(22-16(23)9-10-20)14-7-2-3-8-15(14)26-18/h2-8,11H,9-10H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHZCGMSIPZYPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloropropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

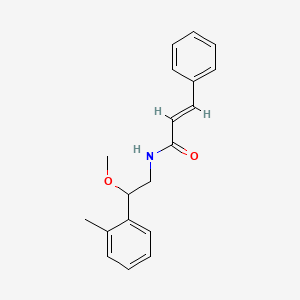
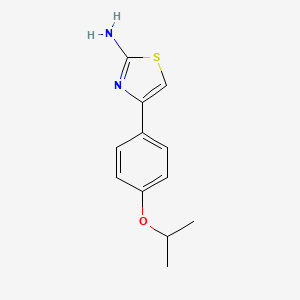
![6-methyl-N-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2660713.png)
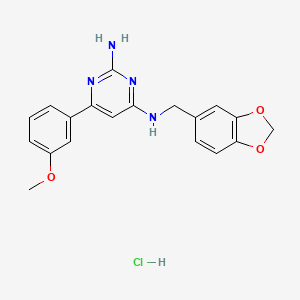
![1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]urea](/img/structure/B2660716.png)
![3-(4-Chlorophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2660717.png)
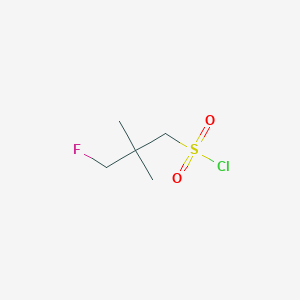
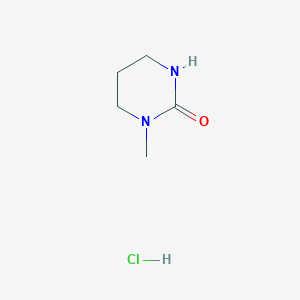
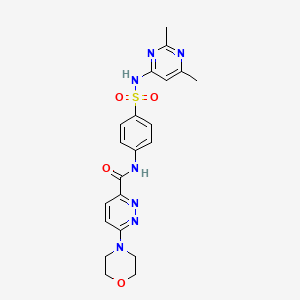
![N-(4-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2660723.png)
![Tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate dihydrochloride](/img/structure/B2660724.png)
![N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2660726.png)
![1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2660728.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2660729.png)